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Compound of Interest

Compound Name: (S,S)-C2-TunaPhos Oxide

Cat. No.: B12841741

Get Quote

Executive Summary: The "Bite Angle" Verdict
In the field of asymmetric hydrogenation, the TunePhos (often colloquially "TunaPhos") ligand

family represents a breakthrough in tunable chiral induction. Developed by Xumu Zhang, these

bisphosphine ligands feature a variable carbon chain linker (

) that dictates the P-M-P (Phosphorus-Metal-Phosphorus) dihedral angle—commonly known as
the bite angle.

The choice between C2-TunePhos (ethylene linker) and C3-TunePhos (propylene linker) is

rarely arbitrary; it is a calculated decision based on substrate sterics and the desired chiral

pocket geometry.

C3-TunePhos (The "Golden Standard"): Generally outperforms C2 in the hydrogenation of

-keto esters, cyclic enamides, and

-phthalimide ketones. The wider bite angle (~100°) creates a deeper, more defined chiral
pocket that accommodates bulkier substrates, often achieving >99% ee.
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C2-TunePhos (The "Tight Binder"): Specifically superior for enol acetates and smaller, less

sterically demanding substrates where a tighter bite angle (~92°) prevents substrate slippage

and ensures rigid coordination.

Note on "TunaPhos Oxide": While often shipped as air-stable phosphine oxides or formed as

byproducts, the active catalytic species described in this guide is the reduced P(III) ligand

complexed with Ruthenium (Ru) or Rhodium (Rh). The oxide form itself is catalytically inactive

in hydrogenation and must be reduced or avoided during complexation.

Mechanistic Deep Dive: The Linker Effect
The structural difference between C2 and C3 TunePhos lies in the length of the alkyl chain

connecting the two binaphthyl/biphenyl backbones. This seemingly minor change

fundamentally alters the catalyst's geometry.

The Bite Angle Theory
C2-Linker: Creates a rigid, constrained 7-membered chelate ring with the metal. This results

in a smaller bite angle (

).

C3-Linker: Introduces flexibility, forming an 8-membered chelate ring. This expands the bite

angle (

).

As the bite angle increases (C2

C3), the phenyl rings on the phosphorus atoms are pushed closer to the coordination sites of
the substrate (the "quadrant diagram" effect), effectively "locking" the substrate in a specific
prochiral orientation.

Visualization of Ligand Geometry
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Caption: Impact of C2 vs. C3 linker length on bite angle and substrate compatibility.

Comparative Performance Data
The following data aggregates results from key studies (Zhang et al., J. Org.[1] Chem.; Tang et

al., JACS) comparing Ru-TunePhos complexes.

Table 1: Substrate-Specific Enantiomeric Excess (% ee)
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Substrate
Class

Representat
ive
Structure

Catalyst
Metal

C2-
TunePhos
(% ee)

C3-
TunePhos
(% ee)

Winner

-Keto Esters
Methyl 3-

oxobutanoate
Ru 92.0% 99.2% C3

Enol Acetates
1-phenylvinyl

acetate
Ru 98.4% 94.1% C2

Cyclic

Enamides

N-(3,4-

dihydronapht

halen-1-

yl)acetamide

Rh 88.0% 98.0% C3

-Phthalimide

Ketones

Phthalimido-

acetone

deriv.

Ru 91.5% >99.0% C3

-Acylamino

Acrylates

(Z)-Methyl 3-

acetamido-2-

butenoate

Ru 95.0% 99.8% C3

Analysis:

C3 Dominance: For most carbonyl and enamide hydrogenations, the C3 linker provides the

optimal balance of flexibility and rigidity. The larger bite angle enhances the "chiral twist,"

effectively differentiating the re and si faces of the olefin/ketone.

C2 Niche: The C2 ligand is specifically preferred for enol acetates. In these substrates, the

C3 pocket is too open, allowing the substrate to rotate or bind in a non-selective

conformation, leading to lower ee (94% vs 98%).

Experimental Protocol: Ru-Catalyzed Hydrogenation
This protocol describes the standard procedure for the asymmetric hydrogenation of a

-keto ester using (S)-C3-TunePhos.
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Pre-requisites:

Schlenk Line / Glovebox: Strictly anaerobic conditions are required.

Solvent: Methanol (degassed, anhydrous).

Catalyst Precursor:

or

.

Step-by-Step Methodology
Catalyst Preparation (In Situ):

In a glovebox, weigh

(2.5 mg, 0.005 mmol) and (S)-C3-TunePhos (6.0 mg, 0.011 mmol).

Dissolve in anhydrous DMF (1.0 mL).

Stir at

for 10 minutes under Argon. Ideally, the solution turns clear reddish-brown.

Checkpoint: This generates the active

species. If the solution is cloudy or black, oxygen contamination has occurred (likely
"TunaPhos Oxide" formation).

Hydrogenation Setup:

Dissolve the substrate (e.g., methyl 3-oxobutanoate, 1.0 mmol) in degassed MeOH (3.0

mL).

Transfer the catalyst solution and substrate solution into a stainless steel autoclave.

Seal the autoclave and purge with
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(3 cycles).

Reaction:

Pressurize to 50-100 psi (3.4-6.8 bar)

.

Stir at Room Temperature (

) for 12-24 hours.

Monitoring: Check

uptake gauge.

Workup:

Release pressure carefully.

Concentrate the solvent under reduced pressure.

Analyze conversion by

NMR and ee by Chiral HPLC (e.g., Chiralcel OD-H column).

Catalytic Cycle Visualization
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Caption: Ru-catalyzed hydrogenation cycle highlighting the stereo-determining insertion step.

Technical Note: Handling "TunaPhos Oxide"
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A common point of confusion is the "Oxide" terminology.

The Problem: TunePhos ligands are electron-rich bisphosphines. Upon exposure to air, they

rapidly oxidize to TunePhos Di-oxide.

Appearance: White solid (often indistinguishable from the pure ligand).

Activity: The oxide is catalytically dead for hydrogenation. It cannot bind to Ru/Rh in the

required geometry.

The Solution:

Always handle C2/C3 TunePhos in a glovebox (

ppm

).

Verification: Run a

NMR before use.

Pure Ligand: Singlet around

to

ppm (depending on

).

Oxide Impurity: Singlet shifted downfield to

to

ppm.

Oxide Reduction: If you possess "TunaPhos Oxide" (the stable precursor), it can be reduced

back to the active phosphine using Trichlorosilane (

) and Triethylamine in Toluene at reflux, followed by strict anaerobic workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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